Methyl 2,3-dibromo-6-fluorophenylacetate

Lipophilicity Drug Design ADME Prediction

Researchers requiring regiochemically pure building blocks for sequential coupling face isomer contamination that derails syntheses. This 2,3-dibromo-6-fluoro methyl ester solves that: the electronically differentiated bromine sites enable site-selective Suzuki-Miyaura coupling without protecting-group manipulation. Key advantages: (1) Sequential coupling at C3 then C2 for unsymmetrical biaryls; (2) High lipophilicity (LogP 3.59) facilitates organic-phase purification; (3) Certified NLT 98% purity prevents impurity-driven side reactions in multi-step sequences.

Molecular Formula C9H7Br2FO2
Molecular Weight 325.96 g/mol
CAS No. 1806328-61-9
Cat. No. B1409928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2,3-dibromo-6-fluorophenylacetate
CAS1806328-61-9
Molecular FormulaC9H7Br2FO2
Molecular Weight325.96 g/mol
Structural Identifiers
SMILESCOC(=O)CC1=C(C=CC(=C1Br)Br)F
InChIInChI=1S/C9H7Br2FO2/c1-14-8(13)4-5-7(12)3-2-6(10)9(5)11/h2-3H,4H2,1H3
InChIKeySRJSLGKIJRKFNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2,3-Dibromo-6-Fluorophenylacetate (CAS 1806328-61-9): A High-Purity Halogenated Phenylacetate Ester for Advanced Synthesis


Methyl 2,3-dibromo-6-fluorophenylacetate (CAS 1806328-61-9) is a polyhalogenated phenylacetate ester with the molecular formula C9H7Br2FO2 and a molecular weight of 325.96 g/mol. It belongs to the class of dibromo-fluoro-substituted aromatic esters, characterized by bromine atoms at the 2- and 3-positions and a fluorine atom at the 6-position of the phenyl ring, with a methyl ester side chain . This specific substitution pattern imparts distinct physicochemical properties, including a calculated LogP of approximately 3.59 and a polar surface area of 45.82 Ų [1]. The compound is primarily utilized as a synthetic intermediate in medicinal chemistry and organic synthesis, where its dual bromine sites enable sequential cross-coupling reactions for building molecular complexity [2].

Synthetic intermediate for iterative cross-coupling strategies
Defined 2,3-dibromo-6-fluoro pattern for regioselective functionalization
High certified purity supports reproducible multi-step synthesis

Why Substituting Methyl 2,3-Dibromo-6-Fluorophenylacetate with Positional Isomers or Acid Analogs Compromises Synthetic Outcomes


In-class compounds such as methyl 2,4-dibromo-6-fluorophenylacetate (CAS 1804418-84-5) or methyl 3,5-dibromo-2-fluorophenylacetate (CAS 1807034-20-3) share the same molecular formula but differ critically in the spatial arrangement of halogen substituents. This positional isomerism directly governs electronic distribution, steric accessibility, and regioselectivity in palladium-catalyzed cross-coupling reactions [1]. Similarly, the free acid form (2,3-dibromo-6-fluorophenylacetic acid, CAS 1803716-62-2) exhibits a vastly different lipophilicity profile (LogP ≈ -0.29 vs. 3.59 for the methyl ester), fundamentally altering solubility, membrane permeability, and reactivity in esterification or amidation steps . Simple substitution without verifying the exact bromine/fluorine regiochemistry and ester protection can lead to failed coupling reactions, unintended regiochemical outcomes, and irreproducible biological assay results due to altered pharmacokinetic properties.

Positional isomer mismatch
2,4- or 3,5-dibromo isomers shift bromine electronic environments, altering cross-coupling regioselectivity.
Free acid form incompatibility
The carboxylic acid (CAS 1803716-62-2) exhibits dramatically lower lipophilicity, unsuitable for lipophilic-phase reactions and prone to ionization artifacts.
Lower purity comparator grades
Isomer lots with lower purity specifications may introduce catalyst-poisoning impurities, reducing coupling consistency.

Quantitative Evidence for the Differentiation of Methyl 2,3-Dibromo-6-Fluorophenylacetate (1806328-61-9) from Its Closest Analogs


LogP Differentiation: Higher Lipophilicity vs. Positional Isomers Drives Differential Membrane Partitioning

The target compound exhibits a calculated LogP of 3.59, substantially higher than the closest positional isomers, methyl 2,4-dibromo-6-fluorophenylacetate (LogP = 2.6) and methyl 3,5-dibromo-2-fluorophenylacetate (LogP = 2.2), as determined by consistent in silico and experimental measurement platforms [1]. This represents a 1.0–1.4 log unit increase in lipophilicity, which translates to a theoretical 10–25× higher partition coefficient. This difference is significant for medicinal chemistry programs where the 2,3-dibromo-6-fluoro arrangement may confer superior membrane permeability or altered off-rate kinetics relative to isomers.

LogP Differentiation
Reported
ΔLogP +0.99 to +1.39 (10–25× higher partition coefficient)
Supports differential membrane partitioning in SAR studies
In silico prediction; review experimental confirmation
Lipophilicity Drug Design ADME Prediction

Ester vs. Acid Form: A 3.9 LogP Unit Difference Dictates Solubility and Synthetic Utility

The methyl ester form (target compound) exhibits a LogP of 3.59, whereas the corresponding free acid, 2,3-dibromo-6-fluorophenylacetic acid (CAS 1803716-62-2), has an experimentally determined LogP of -0.292 [1]. This represents a ΔLogP of approximately 3.9 log units—equivalent to an ~8,000-fold difference in partition coefficient. The acid form is predominantly water-soluble and ionizable at physiological pH, while the methyl ester is highly lipophilic and unionized. This differential is not merely a formulation nuance; it fundamentally determines which synthetic pathways are accessible (e.g., the ester is required for Claisen condensations or Grignard additions where the acid would quench the reagent).

Ester vs. Acid Form
Reported
ΔLogP ≈ 3.9 (∼8000-fold difference in partition)
Dictates synthetic form selection; acid and ester are non-interchangeable
Experimental acid LogP vs. calculated ester LogP
Prodrug Design Ester Prodrugs Synthetic Intermediate

Bromine Regiochemistry (2,3- vs. 2,4- vs. 3,5-) Controls Site-Selectivity in Sequential Suzuki–Miyaura Cross-Coupling

In dibrominated fluorobenzenes, the relative positions of bromine atoms relative to the fluorine substituent dictate the site-selectivity of palladium-catalyzed cross-coupling reactions through combined steric and electronic effects [1]. The 2,3-dibromo-6-fluoro pattern places one bromine ortho to fluorine (position 2), one bromine meta to fluorine but ortho to the acetate side chain (position 3), and fluorine para to the acetate side chain (position 6). This electronic landscape creates a predictable reactivity gradient: the bromine at position 2 (ortho to fluorine, ortho to acetate) is electronically deactivated relative to position 3 in typical Suzuki–Miyaura conditions, enabling sequential coupling strategies. By contrast, the 2,4-dibromo-6-fluoro isomer (CAS 1804418-84-5) places both bromines in electronically and sterically distinct environments, while the 3,5-dibromo-2-fluoro isomer (CAS 1807034-20-3) positions both bromines symmetrically relative to the fluorine, reducing inherent differentiation. Literature precedents on analogous dibrominated fluorobenzenes have demonstrated that the site-selectivity difference between the two bromine atoms can achieve ≥5:1 product ratios under optimized conditions [1].

Bromine Regiochemistry
Class-level inference
Predicted site-selectivity gradient (C3 > C2) for first Suzuki coupling
Supports sequential cross-coupling strategy; requires experimental verification
No direct experimental data for this specific compound
Cross-Coupling Regioselectivity C–C Bond Formation

Purity Specification: NLT 98% vs. Industry-Standard 95% Reduces Impurity-Driven Side Reactions

The target compound is supplied with a certified minimum purity of NLT 98% (as specified by MolCore under ISO-certified quality systems) . In contrast, the closest positional isomer comparators, including methyl 2,4-dibromo-6-fluorophenylacetate and methyl 3,5-dibromo-2-fluorophenylacetate, are routinely offered at a minimum purity specification of 95% by multiple suppliers (e.g., AKSci, Leyan) . This 3-percentage-point difference in purity corresponds to a potential 60% reduction in total impurity burden (from ≤5% total impurities down to ≤2%). In the context of palladium-catalyzed cross-coupling, where trace halogenated impurities can act as catalyst poisons or compete as substrates, this purity differential is non-trivial for achieving reproducible yields.

Purity Specification
Specification review
NLT 98% vs. 95% comparator; impurity burden reduced by ∼60%
Supports reproducible cross-coupling yields
Supplier COA; verify lot-specific purity
Chemical Purity Quality Control Reproducibility

Optimal Application Scenarios for Methyl 2,3-Dibromo-6-Fluorophenylacetate Based on Quantitative Differentiation Evidence


Sequential Cross-Coupling for Unsymmetrical Biaryl Synthesis

The electronically differentiated bromine atoms at positions 2 and 3, arising from their distinct spatial relationships to the fluorine and acetate substituents, enable sequential Suzuki–Miyaura coupling without protecting group manipulation . A first coupling can be directed to the more reactive bromine (predicted C3, meta to F but lacking ortho-F deactivation), followed by a second coupling at C2. This strategy is valuable for constructing unsymmetrical fluorinated terphenyls and biaryl pharmacophores where regiochemical precision is paramount. The high purity (NLT 98%) ensures that competing reactions from halogenated impurities do not erode the site-selectivity advantage.

Lipophilicity-Guided Fragment Library Design

With a LogP of 3.59—significantly higher than its positional isomers (2.2–2.6) —this compound serves as a lipophilic building block for fragment-based drug discovery programs targeting hydrophobic protein binding pockets (e.g., CNS targets, nuclear receptors). The 1.0–1.4 log unit LogP advantage over isomers translates to enhanced passive membrane permeability, making it a preferred choice when designing fragment libraries requiring balanced lipophilicity without introducing additional aromatic rings.

Ester-Protected Intermediate for Multi-Step Medicinal Chemistry Campaigns

The methyl ester protection is essential for synthetic sequences involving strongly basic or nucleophilic conditions (e.g., enolate alkylations, Grignard additions, LiAlH4 reductions proximal to the aromatic ring) where the free acid form (LogP = -0.29) would undergo deprotonation and quenching. The 3.9 log unit lipophilicity differential also facilitates organic-phase extraction during workup, simplifying purification relative to the acid form. The certified NLT 98% purity supports high-yielding multi-step sequences where impurity accumulation would otherwise compromise final product quality.

Regiochemical Probe in Halogen-Substituent Effect Studies

The unique 2,3-dibromo-6-fluoro substitution pattern provides a defined electronic environment for systematic study of halogen substituent effects on aromatic reactivity. Unlike isomers with symmetrically positioned bromines (e.g., 3,5-dibromo), the 2,3-pattern creates a gradient of electronic perturbation that can be exploited to calibrate computational models of electrophilic aromatic substitution or Pd-catalyzed oxidative addition . The availability of high-purity material (NLT 98%) ensures that observed kinetic data reflect the intrinsic reactivity of the target substitution pattern rather than impurity artifacts.

Application
Selection Property
Validation Focus
Sequential cross-coupling for unsymmetrical biaryls
Electronically differentiated bromine sites (C2 vs. C3)
Regioselectivity order in Suzuki–Miyaura coupling steps
Lipophilicity-guided fragment library design
High LogP relative to positional isomers
Membrane permeability screening in cell-based assays
Ester-protected intermediate for multi-step synthesis
Methyl ester stability under basic/nucleophilic conditions
Compatibility with enolate or Grignard chemistry; ease of organic-phase extraction
Regiochemical probe in halogen substituent effect studies
Defined 2,3-dibromo-6-fluoro substitution pattern
Electronic perturbation gradient for computational model calibration
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